Cas no 2361726-05-6 (N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
![N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide structure](https://www.kuujia.com/scimg/cas/2361726-05-6x500.png)
N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26594051
- 2361726-05-6
- N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Z3672063865
-
- Inchi: 1S/C17H22FN3O4S/c1-3-16(22)21-9-7-12(8-10-21)17(23)19-11-13-14(18)5-4-6-15(13)20-26(2,24)25/h3-6,12,20H,1,7-11H2,2H3,(H,19,23)
- InChI Key: HOPOYQDNSZSUIK-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC=C(C=1CNC(C1CCN(C(C=C)=O)CC1)=O)F)(=O)=O
Computed Properties
- Exact Mass: 383.13150553g/mol
- Monoisotopic Mass: 383.13150553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 626
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: 0.6
N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26594051-0.05g |
N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide |
2361726-05-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide Related Literature
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
Additional information on N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide: A Comprehensive Overview
The compound CAS No. 2361726-05-6, known as N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its potential applications in drug development, particularly in the treatment of various diseases, including cancer and neurodegenerative disorders.
The molecular structure of this compound is characterized by a piperidine ring, which serves as a central scaffold. The piperidine ring is substituted at the 4-position with a carboxamide group, which is further connected to a phenyl group. This phenyl group is substituted with a fluoro group at the 2-position and a methanesulfonamide group at the 6-position. Additionally, the compound features a propenoate ester group attached to the piperidine ring, which contributes to its unique chemical reactivity and biological activity.
Recent research has focused on the synthesis and characterization of this compound. Scientists have employed various synthetic strategies, including multi-component reactions and enzymatic catalysis, to optimize its production. These studies have not only improved the yield and purity of the compound but also provided insights into its stereochemical properties. For instance, researchers have reported that the stereochemistry of the piperidine ring significantly influences the compound's bioavailability and pharmacokinetic profile.
In terms of pharmacological activity, this compound has demonstrated potent inhibitory effects on several key enzymes associated with disease progression. For example, studies have shown that it can inhibit histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival. Furthermore, it has been found to modulate the activity of kinases involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
The compound's ability to cross the blood-brain barrier (BBB) has been a focal point of recent investigations. Researchers have utilized advanced computational models to predict its BBB penetration efficiency. These models suggest that the compound's lipophilic nature and molecular weight contribute to its ability to traverse the BBB, making it a promising candidate for treating central nervous system (CNS) disorders.
Another area of interest is the compound's potential for drug delivery systems. Due to its amphiphilic nature, it has been explored as a carrier for hydrophobic drugs. Preclinical studies have demonstrated that it can enhance drug solubility and bioavailability when used as a co-solvent or encapsulating agent in nanoparticles.
Despite its promising properties, further research is needed to fully understand its mechanism of action and safety profile. Ongoing clinical trials are evaluating its efficacy in treating solid tumors and CNS disorders. Early results indicate that it exhibits favorable tolerability profiles, with minimal adverse effects observed at therapeutic doses.
In conclusion, N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with its diverse pharmacological activities, positions it as a potential therapeutic agent for various diseases. As research continues to unfold, this compound may pave the way for innovative treatments that address unmet medical needs.
2361726-05-6 (N-[(2-fluoro-6-methanesulfonamidophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide) Related Products
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)



